Phthalimidoamlodipine
Overview
Description
Phthalimidoamlodipine is a chemical compound with the molecular formula C28H27ClN2O7 . It is used as an intermediate for the preparation of amlodipine and its salts .
Synthesis Analysis
Phthalimidoamlodipine is synthesized as an intermediate for the preparation of amlodipine and its salts . The process involves the condensation of phthalic acids/anhydrides with primary amines . The synthesis of phthalimidoamlodipine and other related amino-protected precursors has been described in various patents .
Molecular Structure Analysis
The molecular structure of Phthalimidoamlodipine is characterized by a molecular weight of 538.976 . The exact mass is 538.1507 . The elemental analysis shows that it contains Carbon (62.40%), Hydrogen (5.05%), Chlorine (6.58%), Nitrogen (5.20%), and Oxygen (20.78%) .
Chemical Reactions Analysis
Phthalimidoamlodipine is used as an intermediate in the synthesis of amlodipine . The reaction involves deprotection procedures, such as reaction with methylamine or hydrazine .
Scientific Research Applications
Reproductive Function and Hormone Interaction :
- Phthalates like DEHP and DiNP, commonly present in the environment, are linked to alterations in male reproductive hormones and semen quality. These compounds show anti-androgenic actions by inhibiting testosterone synthesis and affecting Leydig cell function (Specht et al., 2014).
Drug Delivery Systems :
- Research on self-microemulsifying drug delivery systems (SMEDDS) for Felodipine, a drug related to amlodipine, indicates the use of phthalate-based compounds in enhancing the efficacy and timing of drug release, particularly for hypertension management (Ansari et al., 2014).
Reproductive Toxicity and Endocrine Disruption :
- Certain phthalate esters have been shown to cause developmental and reproductive toxicity. Studies demonstrate their potential to interfere with male reproductive development through antiandrogenic mechanisms, affecting organs like the epididymis and vas deferens (Foster et al., 2001).
Potential in Treating Sickle Cell Disease Symptoms :
- Phthalimide derivatives containing furoxanyl subunits as nitric oxide donors have shown promise in treating sickle cell disease symptoms. For instance, a specific compound demonstrated analgesic activity and potential in inducing γ-globin expression, offering an alternative to traditional treatments (dos Santos et al., 2012).
Impact on Steroidogenesis :
- Phthalate exposure in Leydig cells affects cholesterol transport and steroid synthesis, suggesting a role in reproductive health issues. This impact is mediated through peroxisome proliferator-activated receptor (PPAR) family members, highlighting the endocrine-disrupting potential of these compounds (Gazouli et al., 2002).
Therapeutic Potential and Chemical Properties :
- Phthalimide analogues exhibit a range of therapeutic activities, including anti-inflammatory, analgesic, and immunomodulatory effects. They have been synthesized as tumor necrosis factor-alpha inhibitors, showing potential in treating autoimmune disorders like rheumatoid arthritis and Crohn's disease (Sharma et al., 2010).
Safety And Hazards
Future Directions
Phthalimides, including Phthalimidoamlodipine, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . The development of new drugs aimed at improving cancer treatment has been a strategy involving the combination of pharmacophoric nuclei with different targets . Future research may focus on the synthesis of new derivatives and variations of Phthalimidoamlodipine .
properties
IUPAC Name |
3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O7/c1-4-38-28(35)24-21(15-37-14-13-31-25(32)17-9-5-6-10-18(17)26(31)33)30-16(2)22(27(34)36-3)23(24)19-11-7-8-12-20(19)29/h5-12,23,30H,4,13-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHPZGUFLGCZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893841 | |
Record name | Phthalimidoamlodipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalimidoamlodipine | |
CAS RN |
88150-62-3 | |
Record name | Phthaloylamlodipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88150-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalimidoamlodipine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalimidoamlodipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl 5-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-[2-(1,3-dihydro-1,3-dioxo-(2H)isoindol-2-yl)-ethoxymethyl]-6-methyl-3,5-pyridinedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-Pyridinedicarboxylic acid, 4-(2-chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHTHALIMIDOAMLODIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QAO5CRP93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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